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Compound of Interest

Compound Name: Pentacosa-7,11-diene

Cat. No.: B12434867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentacosa-7,11-diene is a long-chain diolefin with potential applications in various

fields of chemical and pharmaceutical research. A thorough structural elucidation is

fundamental for its characterization and for understanding its chemical reactivity and biological

activity. This guide outlines the standard spectroscopic methodologies—Nuclear Magnetic

resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are pivotal for the

structural confirmation of Pentacosa-7,11-diene. Due to the current scarcity of publicly

available experimental data for this specific compound, this document provides a framework of

the expected spectroscopic data, detailed experimental protocols for acquiring such data, and

a generalized workflow for the analysis.

Predicted Spectroscopic Data for Pentacosa-7,11-
diene
While specific experimental data is not readily available, the known principles of spectroscopy

allow for the prediction of the characteristic signals for Pentacosa-7,11-diene (C₂₅H₄₈). The

following tables summarize the expected data.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.3-5.4 m 4H
-CH=CH- (vinylic

protons)

~1.9-2.1 m 8H
=CH-CH₂- (allylic

protons)

~1.2-1.4 m 30H -CH₂- (aliphatic chain)

~0.8-0.9 t 6H
-CH₃ (terminal methyl

groups)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~128-132 =CH- (vinylic carbons)

~30-35 =CH-CH₂- (allylic carbons)

~28-30 -CH₂- (aliphatic chain)

~22-23 -CH₂-CH₃

~14 -CH₃

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3010-3020 Medium C-H stretch =C-H (vinylic)

2850-2960 Strong C-H stretch -C-H (aliphatic)

1640-1680 Weak-Medium C=C stretch Alkene

1450-1470 Medium C-H bend -CH₂- (scissoring)

960-970 Medium-Strong C-H bend
-CH=CH- (trans, out-

of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion

348.6 [M]⁺ (Molecular Ion)

Various
Alkenyl and alkyl fragments resulting from

cleavage at and adjacent to the double bonds.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

lipophilic compound like Pentacosa-7,11-diene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Pentacosa-7,11-diene in

~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
Sample Preparation: As Pentacosa-7,11-diene is expected to be a liquid or a low-melting

solid at room temperature, the neat liquid method is preferred. Place a drop of the sample

between two salt plates (NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic

solvent such as hexane or methanol.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer is suitable. For more detailed fragmentation
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studies, a tandem MS (MS/MS) instrument can be used.

Acquisition:

Introduce the sample into the ion source (direct infusion or via Gas Chromatography).

Use a standard EI energy of 70 eV.

Acquire the mass spectrum over a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern

to deduce structural features.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound like Pentacosa-7,11-diene using spectroscopic methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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